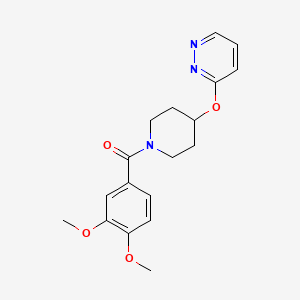
(3,4-Dimethoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A method for synthesizing related piperidine derivatives involves modified Mannich condensation, highlighting a chair conformation with equatorial orientation of substituents, as seen in the synthesis of a closely related molecule by Dineshkumar and Parthiban (2022) (Dineshkumar & Parthiban, 2022).
- The reactions of Re(CO)3(H2O)3(+) with various monodentate ligands under aqueous conditions were studied, showing the potential for complex formation with piperidine and other ligands, illustrating the versatility in reactions involving piperidine structures (Franklin et al., 2008) (Franklin et al., 2008).
- Research by Zheng Rui (2010) on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride presents a process with a reasonable yield, emphasizing the methodology for creating compounds with piperidine cores (Zheng Rui, 2010).
Potential Biological Activities
- The study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, containing a piperidine structure, could imply the relevance of structurally similar compounds in pharmacology and receptor-binding studies (Shim et al., 2002) (Shim et al., 2002).
Antimicrobial and Antioxidant Applications
- Synthesis and in vitro antimicrobial activity research by Mallesha and Mohana (2014) on oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone suggest potential antimicrobial properties for derivatives of piperidine-based compounds (Mallesha & Mohana, 2014).
- The antioxidant activities of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione, involving a dimethoxyphenyl structure, indicate the importance of these derivatives in creating compounds with potential antioxidant properties (Artunç et al., 2020) (Artunç et al., 2020).
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-6-5-13(12-16(15)24-2)18(22)21-10-7-14(8-11-21)25-17-4-3-9-19-20-17/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNGKWCRNJJIEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)
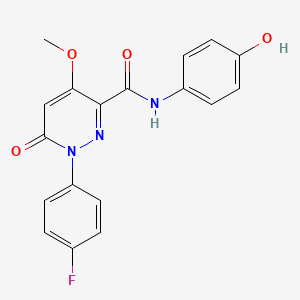
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2366086.png)
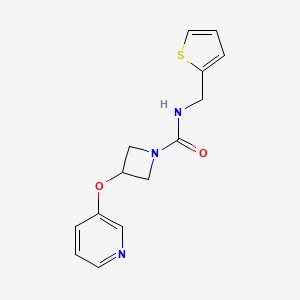
![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2366089.png)
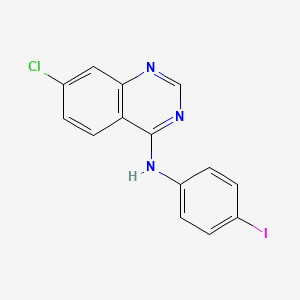
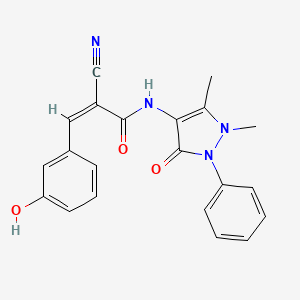
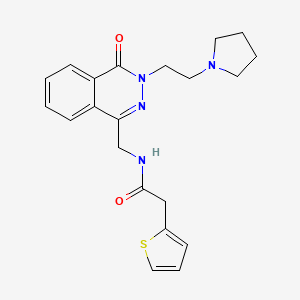
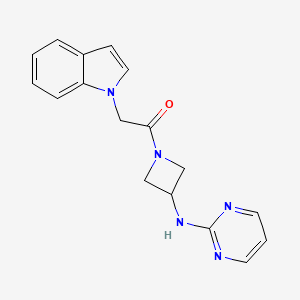
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B2366098.png)

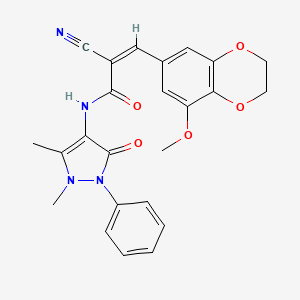
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2366102.png)
